1,2,3,6,7,9-Hexachlorodibenzofuran
Overview
Description
1,2,3,6,7,9-Hexachlorodibenzofuran: is a member of the polychlorinated dibenzofurans (PCDFs) family, which are organic compounds containing two or more chlorine atoms attached to a dibenzofuran moiety . These compounds are known for their persistence in the environment and potential to bioaccumulate in animal tissues, leading to significant health and environmental impacts .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,3,6,7,9-Hexachlorodibenzofuran can be synthesized through various chlorination processes involving dibenzofuran. The chlorination typically occurs under controlled conditions using chlorine gas or other chlorinating agents .
Industrial Production Methods: Industrial production of polychlorinated dibenzofurans, including this compound, often occurs as unintentional by-products during the manufacturing of other chlorinated compounds, such as pesticides and herbicides . These compounds can also be formed during the combustion of organic materials in the presence of chlorine, such as in waste incineration .
Chemical Reactions Analysis
Types of Reactions: 1,2,3,6,7,9-Hexachlorodibenzofuran undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of more oxygenated derivatives.
Reduction: This reaction can result in the removal of chlorine atoms.
Substitution: Chlorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as nucleophiles like hydroxide ions or amines.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce hydroxylated derivatives, while reduction can yield less chlorinated compounds .
Scientific Research Applications
Chemistry: 1,2,3,6,7,9-Hexachlorodibenzofuran is used as a reference compound in analytical chemistry to study the behavior and fate of polychlorinated dibenzofurans in the environment .
Biology and Medicine: Research on this compound helps in understanding its toxicological effects, including its potential to disrupt endocrine functions and induce carcinogenicity .
Industry: While not deliberately produced for industrial applications, its presence as a contaminant in various industrial processes necessitates monitoring and remediation efforts .
Mechanism of Action
1,2,3,6,7,9-Hexachlorodibenzofuran exerts its effects primarily through binding to the aryl hydrocarbon receptor (AhR). This binding activates the receptor, leading to the induction of various genes involved in xenobiotic metabolism, such as cytochrome P450 enzymes (CYP1A1 and CYP1A2) . These enzymes play a crucial role in the metabolism and detoxification of various harmful compounds .
Comparison with Similar Compounds
- 1,2,3,7,8,9-Hexachlorodibenzofuran
- 1,2,3,4,7,8-Hexachlorodibenzofuran
- 2,3,4,7,8-Pentachlorodibenzofuran
- 2,3,7,8-Tetrachlorodibenzofuran
Uniqueness: 1,2,3,6,7,9-Hexachlorodibenzofuran is unique due to its specific chlorine substitution pattern, which influences its chemical reactivity and biological activity. Its distinct structure affects its binding affinity to the AhR and subsequent toxicological effects .
Properties
IUPAC Name |
1,2,3,6,7,9-hexachlorodibenzofuran | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H2Cl6O/c13-3-1-4(14)10(17)12-7(3)8-6(19-12)2-5(15)9(16)11(8)18/h1-2H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZVOLXQREJNTTL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=C(C(=C1Cl)Cl)Cl)C3=C(O2)C(=C(C=C3Cl)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H2Cl6O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6075275 | |
Record name | Dibenzofuran, 1,2,3,6,7,9-hexachloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6075275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92341-06-5 | |
Record name | 1,2,3,6,7,9-Hexachlorodibenzofuran | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092341065 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dibenzofuran, 1,2,3,6,7,9-hexachloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6075275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,3,6,7,9-HEXACHLORODIBENZOFURAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2905HYX9ST | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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